

# An In-depth Technical Guide to the Nucleoprotein (118-126) Peptide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nucleoprotein (118-126)

Cat. No.: B10799526

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## Introduction

The **Nucleoprotein (118-126)** peptide, commonly referred to as NP(118-126), is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV), Armstrong strain. This nonapeptide plays a crucial role in the murine immune response to LCMV infection, particularly in mice expressing the H-2d haplotype. Its high affinity for the Major Histocompatibility Complex (MHC) class I molecule H-2Ld and its ability to elicit a robust and specific CD8+ T-cell response have made it a valuable tool in immunological research, including vaccine development and the study of T-cell memory.

## Core Properties of Nucleoprotein (118-126) Peptide

Property	Description	Reference
Sequence	Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM)	[1]
Source Protein	Nucleoprotein (NP)	[1]
Source Organism	Lymphocytic Choriomeningitis Virus (LCMV), Armstrong strain	[1]
MHC Restriction	H-2Ld	[2]
Immunological Feature	Immunodominant CD8+ T-cell epitope in H-2d mice	[2]

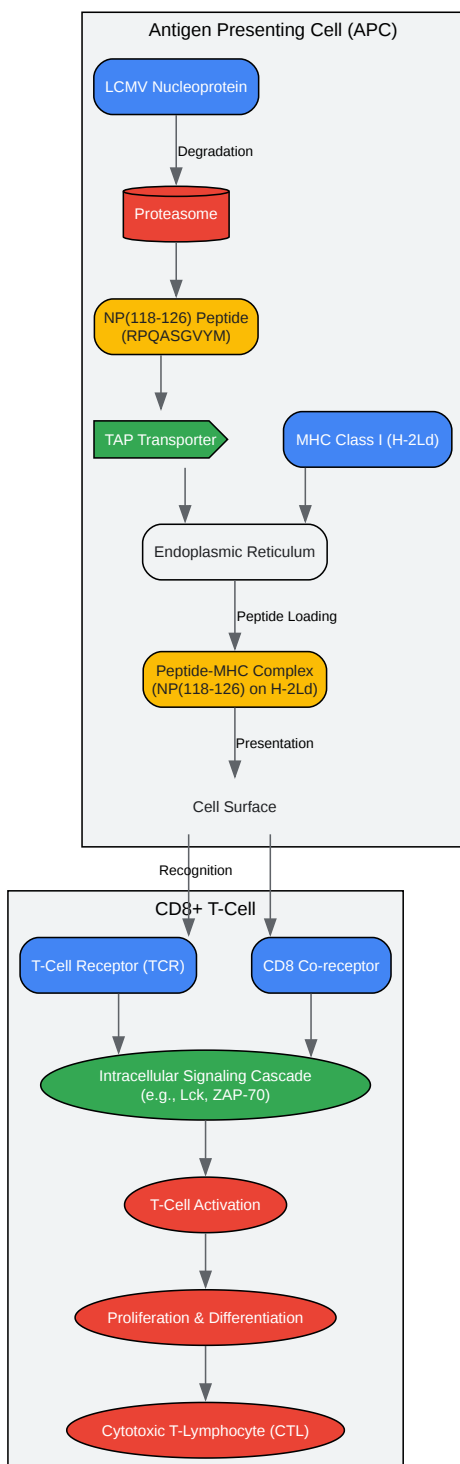
## Immunological Significance and T-Cell Response

The NP(118-126) peptide is a cornerstone of the anti-LCMV cytotoxic T-lymphocyte response in BALB/c (H-2d) mice. Upon intracellular processing of the viral nucleoprotein, this peptide is presented on the surface of infected cells by the MHC class I molecule H-2Ld. This peptide-MHC complex is then recognized by the T-cell receptors (TCRs) of specific CD8+ T-cells, initiating a signaling cascade that leads to the activation, proliferation, and differentiation of these T-cells into cytotoxic effectors.

These effector CTLs are capable of recognizing and eliminating LCMV-infected cells, thereby controlling the viral infection. The response to NP(118-126) is remarkably dominant, often constituting the vast majority of the total anti-LCMV CD8+ T-cell response in H-2d mice.

## Signaling Pathway for CD8+ T-Cell Activation

## CD8+ T-Cell Activation by NP(118-126) Peptide

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Caption: CD8+ T-cell activation by the NP(118-126) peptide.

## Quantitative Data

### MHC-I Binding Affinity

The binding affinity of the NP(118-126) peptide to the H-2Ld molecule is a critical determinant of its immunogenicity. A lower 50% stabilizing concentration (SC50) indicates a higher binding affinity.

Peptide	Sequence	MHC Allele	Binding Affinity (SC50 in $\mu$ M)	Reference
LCMV NP(118-126)	RPQASGVYM	H-2Ld	$0.5 \pm 0.4$	[2]

### T-Cell Response Frequencies

The frequency of NP(118-126)-specific T-cells can be quantified using various immunological assays. The data below represents typical frequencies observed in experimental settings.

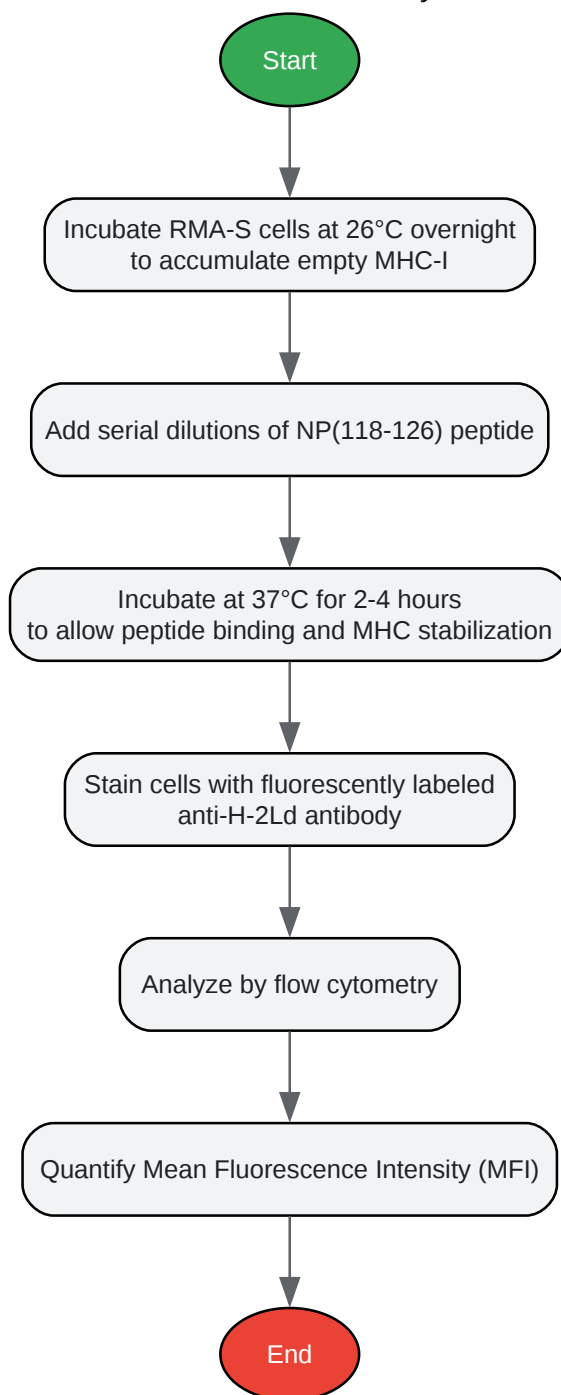
Assay Type	Experimental Condition	Mouse Strain	T-Cell Frequency	Reference
ELISpot (IFN- $\gamma$ )	8 days post-LCMV infection	BALB/c (H-2d)	~1 in 1,250 splenocytes	IEDB:1016578
Intracellular Cytokine Staining (IFN- $\gamma$ )	8 days post-LCMV infection	BALB/c (H-2d)	10-20% of CD8+ T-cells	IEDB:1003780
Tetramer Staining	8 days post-LCMV infection	BALB/c (H-2d)	5-15% of CD8+ T-cells	IEDB:1003780

## Experimental Protocols

### MHC Class I Peptide Binding Assay (RMA-S Cell Stabilization Assay)

This assay measures the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.

#### RMA-S Cell Stabilization Assay Workflow



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Caption: Workflow for the RMA-S cell stabilization assay.

Detailed Methodology:

- **Cell Culture:** Culture RMA-S cells in complete RPMI-1640 medium. The day before the assay, seed the cells at an appropriate density and incubate overnight at 26°C to promote the surface expression of unstable, empty MHC class I molecules.
- **Peptide Dilution:** Prepare serial dilutions of the NP(118-126) peptide in serum-free medium.
- **Peptide Incubation:** Aliquot the temperature-shifted RMA-S cells into a 96-well plate. Add the diluted peptides to the respective wells and incubate at 37°C for 2-4 hours. This allows the peptides to bind to the empty MHC-I molecules and stabilize them on the cell surface.
- **Antibody Staining:** After incubation, wash the cells with FACS buffer (PBS with 2% FBS and 0.02% sodium azide). Stain the cells with a fluorescently-labeled monoclonal antibody specific for H-2Ld for 30 minutes on ice.
- **Flow Cytometry:** Wash the cells again and acquire the data on a flow cytometer.
- **Data Analysis:** The level of MHC stabilization is proportional to the mean fluorescence intensity (MFI) of the H-2Ld staining. Plot the MFI against the peptide concentration to determine the SC50 value.

## Intracellular Cytokine Staining (ICS) for IFN- $\gamma$

This protocol is used to identify and quantify NP(118-126)-specific, IFN- $\gamma$ -producing CD8<sup>+</sup> T-cells from the spleens of LCMV-infected mice.

Detailed Methodology:

- **Spleen Homogenization:** Harvest spleens from LCMV-infected mice (typically 8 days post-infection) and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
- **Cell Stimulation:** Resuspend the splenocytes in complete RPMI-1640 medium and stimulate with 1-2  $\mu\text{g/mL}$  of the NP(118-126) peptide in the presence of a protein transport inhibitor

(e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

- **Surface Staining:** After stimulation, wash the cells and stain for surface markers, including a fluorescently-labeled anti-CD8 antibody, for 30 minutes on ice.
- **Fixation and Permeabilization:** Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- **Intracellular Staining:** Stain the permeabilized cells with a fluorescently-labeled anti-IFN- $\gamma$  antibody for 30 minutes at room temperature or on ice.
- **Flow Cytometry:** Wash the cells and acquire the data on a flow cytometer.
- **Data Analysis:** Gate on the CD8<sup>+</sup> T-cell population and determine the percentage of cells that are positive for IFN- $\gamma$ .

## Chromium Release Assay for Cytotoxicity

This classic assay measures the ability of NP(118-126)-specific CTLs to lyse target cells presenting the peptide.

Detailed Methodology:

- **Target Cell Preparation:** Use a suitable H-2d target cell line (e.g., P815 mastocytoma cells). Label the target cells with <sup>51</sup>Cr by incubating them with Na<sup>251</sup>CrO<sub>4</sub> for 1-2 hours at 37°C.
- **Peptide Pulsing:** Wash the labeled target cells and pulse them with 1  $\mu$ M of the NP(118-126) peptide for 1 hour at 37°C.
- **Effector Cell Preparation:** Prepare effector cells (splenocytes from LCMV-infected mice) at various effector-to-target (E:T) ratios.
- **Co-incubation:** Co-culture the labeled and peptide-pulsed target cells with the effector cells in a 96-well round-bottom plate for 4-6 hours at 37°C.
- **Supernatant Collection:** After incubation, centrifuge the plate and collect the supernatant from each well.

- Radioactivity Measurement: Measure the amount of  $^{51}\text{Cr}$  released into the supernatant using a gamma counter.
- Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis =  $100 \times [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})]$ 
  - Experimental Release: Counts from wells with effector and target cells.
  - Spontaneous Release: Counts from wells with target cells and medium only.
  - Maximum Release: Counts from wells with target cells and a detergent (e.g., Triton X-100) to lyse all cells.

## Conclusion

The **Nucleoprotein (118-126)** peptide from LCMV is a powerful tool for studying the intricacies of the CD8+ T-cell response. Its well-defined characteristics, including its sequence, MHC restriction, and immunodominance, coupled with established experimental protocols for its analysis, make it an invaluable reagent for researchers in immunology and related fields. This guide provides a comprehensive overview of the core knowledge and methodologies associated with this important immunological peptide.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Nucleoprotein (118-126) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10799526#what-is-nucleoprotein-118-126-peptide>]



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